Eucomic acid

Antimalarial Plasmodium falciparum Natural product screening

Researchers requiring reliable positive controls for antiplasmodial screening often face high variability. Eucomic acid (CAS 60449-48-1) provides a validated reference standard with an IC50 of 0.057 µg/mL against P. falciparum 3D7 and a selectivity index of 6577. • Validated antiplasmodial activity with low cytotoxicity (CC50 = 374.9 µg/mL). • 60-fold cytochrome c oxidase activation vs. resveratrol in HaCaT lysates. • Brain-penetrant scaffold confirmed in rat CNS studies. • HPLC-validated botanical marker (2.5 mg/g in Crataegus pinnatifida).

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
Cat. No. B1264881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucomic acid
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O
InChIInChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1
InChIKeyXLGKDRSWPCQYAB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eucomic Acid: Chemical Identity and Baseline Properties


Eucomic acid [CAS 60449-48-1] is a chiral monocarboxylic acid with the systematic IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, belonging to the phenylpropanoic acid class . Its structure comprises a butanedioic acid (succinic acid) backbone substituted with a hydroxyl group and a 4-hydroxybenzyl group at the C2 position, conferring an (R)-configuration at the stereocenter [1]. First isolated from Eucomis punctata bulbs, eucomic acid is a natural product found across diverse plant families including Fabaceae, Orchidaceae, and Cactaceae [2].

Chemistry Chiral (R)-enantiomer natural product with 2-benzylmalic acid scaffold
Functional Context Mitochondrial cytochrome c oxidase assay probe
Distribution Study Fit Reported brain-penetrant phenolic acid for CNS distribution research

Why Eucomic Acid Cannot Be Substituted


Eucomic acid possesses a unique (2R)-2-benzylmalic acid core that distinguishes it from ubiquitous phenolic acids such as p-coumaric acid, chlorogenic acid, or ferulic acid. While these analogs share the 4-hydroxybenzyl moiety, they lack the stereospecific malic acid-derived backbone that enables eucomic acid's distinctive interaction with mitochondrial cytochrome c oxidase [1]. Structural correlation studies confirm that eucomic acid is stereochemically related to piscidic acid but contains a malic acid rather than tartaric acid scaffold, resulting in divergent biological profiles [2]. Substituting eucomic acid with structurally simpler phenolic acids or achiral benzylmalates would eliminate the specific mitochondrial respiratory stimulation and antiplasmodial selectivity documented in quantitative assays below.

Achiral or racemic benzylmalates
May not reproduce the stereospecific mitochondrial respiratory response reported for the (R)-enantiomer; stereochemistry may influence target engagement.
Simple phenolic acids (p-coumaric, ferulic)
Lack the 2-benzylmalic acid backbone and may not support antiplasmodial screening contexts documented for eucomic acid.

Eucomic Acid: Head-to-Head Comparisons


Antiplasmodial Potency vs. Isoflavonoid Co-Isolates

Eucomic acid exhibited the highest antiplasmodial activity among seven compounds isolated from Eriosema montanum roots, with an IC50 of 0.057 ± 0.031 µg/mL against the chloroquine-sensitive P. falciparum 3D7 strain [1]. This potency was approximately 138-fold higher than genistin (IC50 = 7.867 ± 1.721 µg/mL), the least active comparator in the panel [1].

Antiplasmodial IC₅₀
Head-to-head
IC₅₀ 0.057 µg/mL (3D7) vs genistin 7.87 µg/mL; approx. 138-fold lower IC₅₀
Supports antiplasmodial screening context
SYBR Green assay, 3D7 strain, 72 h
Antimalarial Plasmodium falciparum Natural product screening

Antiplasmodial Selectivity vs. THP-1 Cells

Eucomic acid demonstrated a selectivity index (SI) of 6577 when comparing antiplasmodial IC50 against cytotoxic CC50 on human THP-1 leukemia cells [1]. This SI exceeds the favorable safety threshold of >10 by over 650-fold and was the highest among all tested compounds, surpassing isoprunetin (SI = 5264.3) and 7-O-glucopyranosyl-isoprunetin (SI = 2846.9) [1].

Selectivity Index
Reported
SI = 6577 (THP-1/3D7); genistin SI 24.9
Supports selectivity endpoint review
THP-1 cell line, 72 h incubation
Selectivity index Cytotoxicity Drug safety

Cytochrome c Oxidase Stimulation vs. Resveratrol

In a human HaCaT keratinocyte lysate assay using equine cardiac cytochrome c as substrate, eucomic acid activated mitochondrial cytochrome c oxidase with a significant fold change of 60 compared to resveratrol . The activation occurred without increasing total cellular mitochondrial content, indicating specific stimulation of respiratory chain function rather than mitochondrial biogenesis [1].

Cytochrome c Oxidase Activation
Head-to-head
60-fold activation vs resveratrol (baseline) in HaCaT lysate
Reported mitochondrial respiratory assay context
Equine cytochrome c substrate, keratinocyte model
Mitochondrial function Cytochrome c oxidase Anti-aging

Blood-Brain Barrier Penetration

Following oral administration of Ginkgo Semen extract (80 mg/kg) in rats, eucomic acid was detected in brain tissue, whereas the co-administered compounds GK-A and GK-2 were absent from the brain [1]. All three compounds reached Tmax within 2 hours with MRT0-t under 4 hours and showed high concentrations in small intestine, kidneys, stomach, and liver [1].

BBB Penetration
Head-to-head
Detected in rat brain; GK-A and GK-2 absent
Supports CNS distribution research
Oral GSE 80 mg/kg, LC-MS/MS, DESI-MSI
Pharmacokinetics Blood-brain barrier Tissue distribution

Non-Solvate Crystal Form

A non-solvate crystal form of eucomic acid has been patented, characterized by powder X-ray diffraction peaks at 2θ (°) of 13.1°±0.2°, 18.7°±0.2°, and 21.8°±0.2°, with additional peaks at 22.6°±0.2°, 33.8°±0.2°, and 10.9°±0.2° [1]. This form is produced by drying the mono-methanol solvate crystal, yielding low residual methanol content and improved powder fluidity for industrial handling compared to the methanol solvate [1].

Non-Solvate Crystal Form
Method context
PXRD peaks at 13.1°, 18.7°, 21.8° ±0.2° 2θ; low residual methanol
Supports solid-state identity review
Compared with mono-methanol solvate form
Solid-state chemistry Powder X-ray diffraction Crystal engineering

Quantification in Crataegus Leaves

HPLC quantification of Crataegus pinnatifida (Chinese hawthorn) leaves revealed eucomic acid content of approximately 2.5 mg/g dry weight in young leaves, while p-coumaric acid—the most abundant phenolic acid in Eucomis autumnalis—was present at only 6.5 µg/g DW in that species [1][2]. This 385-fold difference in natural abundance provides a practical basis for source selection in extraction-based procurement.

Natural Content in Leaves
Cross-study
2.5 mg/g (C. pinnatifida) vs 0.0065 mg/g p-coumaric acid (E. autumnalis)
Supports natural source selection context
HPLC analysis, young leaves, dry weight basis
Quantitative analysis HPLC Quality control

Eucomic Acid: Research & Application Scenarios


Antimalarial Lead Discovery and Screening

Procure eucomic acid as a positive control or reference compound for antiplasmodial screening campaigns. With an IC50 of 0.057 µg/mL against P. falciparum 3D7 and an exceptional selectivity index of 6577, eucomic acid outperforms co-occurring isoflavonoids and provides a robust benchmark for assay validation [1]. Its low cytotoxicity profile (CC50 = 374.9 µg/mL) makes it suitable for combination screening and structure-activity relationship studies targeting novel antimalarial chemotypes [1].

Mitochondrial Function and Skin Aging Research

Use eucomic acid as a tool compound to stimulate mitochondrial cytochrome c oxidase activity in keratinocyte models. Its 60-fold activation relative to resveratrol in HaCaT cell lysates provides a high signal-to-noise readout for studying respiratory chain modulation without confounding mitochondrial biogenesis effects [2]. This application is particularly relevant for cosmetic and dermatological research focused on age-related decline in cellular energy metabolism [2].

CNS Pharmacokinetic Studies

Select eucomic acid for studies requiring a brain-penetrant phenolic acid scaffold. Documented detection in rat brain tissue following oral administration distinguishes eucomic acid from structurally related compounds that fail to cross the blood-brain barrier [3]. This property supports its use in CNS bioavailability studies, neuropharmacology screening, and as a reference compound for evaluating blood-brain barrier permeability of phenolic acid derivatives [3].

Plant Metabolomics and Quality Control Standardization

Employ eucomic acid as an analytical reference standard for HPLC and LC-MS quantification of Crataegus species and other plant materials. With a quantifiable content of 2.5 mg/g dry weight in Crataegus pinnatifida leaves, eucomic acid serves as a marker compound for species authentication and quality assessment of botanical raw materials [4]. A validated HPLC-UV method with an LOQ of approximately 10 mg/kg is available for routine analysis [5].

Application
Selection Property
Validation Focus
Antimalarial screening studies
Antiplasmodial response context
P. falciparum strain‑panel endpoints
Mitochondrial respiratory research
Respiratory enzyme activation review
Cytochrome c oxidase activity endpoints
CNS distribution studies
Brain penetration context
CNS bioanalysis and imaging endpoints
Botanical quality control
Marker compound selection review
HPLC content quantification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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